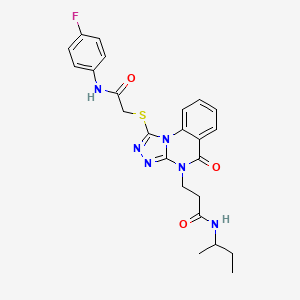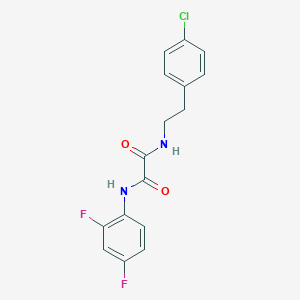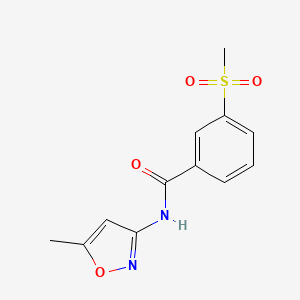
6-Methoxyquinoline-8-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyquinoline-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1082696-00-1 . It has a molecular weight of 239.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Methoxyquinoline-8-carboxylic acid hydrochloride is1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10 (7)9 (6-8)11 (13)14;/h2-6H,1H3, (H,13,14);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Methoxyquinoline-8-carboxylic acid hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives, such as "6-Methoxyquinoline-8-carboxylic acid; hydrochloride," are frequently studied for their synthesis and chemical properties. For instance, research on quinoline-2-carboxylic acids from Ephedra species revealed the isolation of a new quinoline-2-carboxylic acid, illustrating the natural occurrence and potential for synthesizing related compounds (Starratt & Caveney, 1996). Furthermore, the study on the efficient dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the significance of these compounds in the synthesis of modulators for nuclear receptors (Forró et al., 2016).
Biomedical Analysis and Fluorescence Properties
A novel fluorophore, "6-Methoxy-4-quinolone," derived from related compounds, demonstrates strong fluorescence across a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004). This property is pivotal for developing fluorescent labeling reagents and enhancing detection methodologies in various biological and chemical analyses.
Photolabile Protecting Groups
The synthesis and photochemistry of photolabile protecting groups based on brominated hydroxyquinoline illustrate the application of quinoline derivatives in creating sensitive groups for in vivo use. These compounds, like "6-Methoxyquinoline-8-carboxylic acid; hydrochloride," can serve as caging groups for biological messengers, owing to their increased solubility and low fluorescence, enhancing the precision of biological studies (Fedoryak & Dore, 2002).
Antimicrobial Study
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of such compounds, including "6-Methoxyquinoline-8-carboxylic acid; hydrochloride," in contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Safety and Hazards
The safety information for 6-Methoxyquinoline-8-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
Propriétés
IUPAC Name |
6-methoxyquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXASJJXSJUAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523615.png)

![1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2523617.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2523625.png)

![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)

